2-Isothiocyanatothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

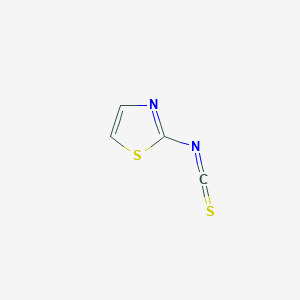

2-Isothiocyanatothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isothiocyanatothiazole can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts, which are then decomposed to yield isothiocyanates . Another method involves the sulfurization of isocyanides with elemental sulfur, catalyzed by amine bases such as DBU .

Industrial Production Methods: Industrial production of this compound typically employs scalable and sustainable methods. For instance, a one-pot process under aqueous conditions using cyanuric acid as a desulfurylation reagent has been developed for the efficient production of isothiocyanates . This method is advantageous due to its simplicity and the use of less toxic reagents.

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanatothiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thioureas.

Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioureas.

Substitution: Thiocarbamates and related derivatives.

Scientific Research Applications

2-Isothiocyanatothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isothiocyanatothiazole involves its interaction with cellular components. It can disrupt membrane integrity and inhibit enzymes involved in redox balance and metabolism, leading to cell death . The compound’s electrophilic nature allows it to react with nucleophilic sites in proteins and DNA, thereby exerting its biological effects.

Comparison with Similar Compounds

Thiazole: A basic scaffold found in many natural products and pharmaceuticals.

Isothiazole: An isomer of thiazole with similar biological activities.

Benzyl isothiocyanate: Known for its anticancer properties.

Uniqueness: 2-Isothiocyanatothiazole is unique due to its combined thiazole and isothiocyanate functionalities, which confer a broad spectrum of biological activities and versatile reactivity in chemical synthesis .

Biological Activity

2-Isothiocyanatothiazole is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of isothiocyanates, characterized by the presence of the isothiocyanate functional group (-N=C=S) attached to a thiazole ring. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus cereus | 12 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

The inhibition zones were measured using the agar well diffusion method, indicating that this compound can effectively inhibit the growth of certain pathogenic bacteria .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It acts as a free radical scavenger, which is crucial for preventing oxidative stress-related damage.

Table 2: Antioxidant Activity (IC50 Values)

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | 25 | 30 |

| Ascorbic Acid | 10 | 15 |

The results indicate that while it is less potent than ascorbic acid, it still exhibits significant antioxidant activity .

Anticancer Properties

Studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Apoptosis Induction

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis revealed that at concentrations of 50 µM and above, there was a significant increase in early and late apoptotic cells compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative stress, which is implicated in various diseases.

- Signal Transduction Pathways : It may influence pathways related to apoptosis and cell cycle regulation, particularly in cancer cells.

Properties

IUPAC Name |

2-isothiocyanato-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S2/c7-3-6-4-5-1-2-8-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNGQGSQAMGWBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.